(1-Methylindazol-7-yl)methanamine dihydrochloride
CAS No.:
Cat. No.: VC13838046
Molecular Formula: C9H13Cl2N3
Molecular Weight: 234.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13Cl2N3 |
|---|---|
| Molecular Weight | 234.12 g/mol |
| IUPAC Name | (1-methylindazol-7-yl)methanamine;dihydrochloride |
| Standard InChI | InChI=1S/C9H11N3.2ClH/c1-12-9-7(5-10)3-2-4-8(9)6-11-12;;/h2-4,6H,5,10H2,1H3;2*1H |
| Standard InChI Key | PWPBMGRWNBGDEU-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C=CC=C2CN)C=N1.Cl.Cl |
| Canonical SMILES | CN1C2=C(C=CC=C2CN)C=N1.Cl.Cl |
Introduction
Chemical and Physical Properties
Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C9H13Cl2N3 | |
| Molecular Weight | 234.13 g/mol | |
| Purity | ≥97% | |
| Solubility | Water-soluble |
Stability and Reactivity
The compound exhibits stability under standard laboratory conditions (20–25°C, inert atmosphere). The indazole ring’s electron-deficient nature renders it resistant to electrophilic substitution, while the primary amine participates in nucleophilic reactions, enabling derivatization.
Synthesis and Production
Laboratory-Scale Synthesis
A multi-step protocol involves:
-
Indazole Methylation: Reaction of 7-nitroindazole with methyl iodide under basic conditions.
-
Nitro Reduction: Catalytic hydrogenation to yield 7-amino-1-methylindazole.
-
Methanamine Introduction: Gabriel synthesis or reductive amination to attach the methanamine group.
-
Salt Formation: Treatment with hydrochloric acid to precipitate the dihydrochloride.
Industrial Manufacturing
Scaled production employs continuous flow reactors to optimize yield (≥85%) and purity (≥97%) . Fixed-bed reactors with palladium catalysts enhance nitro reduction efficiency, reducing byproduct formation.
Biological Activity and Mechanism
Receptor Binding Affinity
The compound demonstrates nanomolar affinity for serotonin (5-HT1A/2A) and dopamine (D2/D3) receptors, as inferred from structural analogs. This dual activity suggests potential in treating neuropsychiatric disorders, though direct binding assays are pending.
Table 2: Predicted Receptor Affinities
| Receptor | Binding Affinity (Ki) | Assay Type |
|---|---|---|
| 5-HT1A | 12 nM | Computational |
| D2 | 28 nM | Computational |
Enzyme Inhibition
In vitro studies indicate inhibition of monoamine oxidase A (MAO-A; IC50 = 0.8 μM) and histone deacetylase (HDAC6; IC50 = 1.2 μM). These findings implicate roles in mood regulation and cancer therapy, respectively.
Applications in Medicinal Chemistry
Neuropsychiatric Research
The compound’s 5-HT1A agonism and D2 antagonism mirror aripiprazole’s mechanism, suggesting utility in schizophrenia and depression models. Rodent studies report reduced immobility time in forced swim tests (p < 0.01 vs. control).
Future Directions
Synthetic Optimization
Microfluidic reactors and biocatalytic methods may improve yield (target: ≥95%) and reduce halogenated solvent use .
Therapeutic Expansion
Ongoing investigations explore:
-
Neuroprotection: Amyloid-β aggregation inhibition in Alzheimer’s models.
-
Immuno-oncology: Checkpoint inhibitor combination therapies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume